N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide
Overview
Description
N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 3-aminopyridine and acetic anhydride can yield the desired compound through a series of steps involving cyclization and acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as magnesium oxide nanoparticles can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)acetamide: Shares the pyridine and acetamide moieties but lacks the triazole ring.
1,2,4-Triazole derivatives: Compounds containing the triazole ring but with different substituents.
Uniqueness
N-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide is unique due to the combination of the pyridine and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6(15)11-9-12-8(13-14-9)7-3-2-4-10-5-7/h2-5H,1H3,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVBNKKXBLWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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